1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that features a furan ring, a piperidine ring, and a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The furan-3-carbonyl chloride can then react with piperidine to form 1-(furan-3-carbonyl)piperidine.
Formation of the urea derivative: This intermediate can be further reacted with o-tolyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-3-carbonyl)piperidine: Shares the furan and piperidine moieties but lacks the urea group.
3-(o-Tolyl)urea: Contains the urea and o-tolyl groups but lacks the furan and piperidine moieties.
Uniqueness
1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the combination of its furan, piperidine, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-2-3-5-17(14)21-19(24)20-12-15-6-9-22(10-7-15)18(23)16-8-11-25-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUARFOFJUXQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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